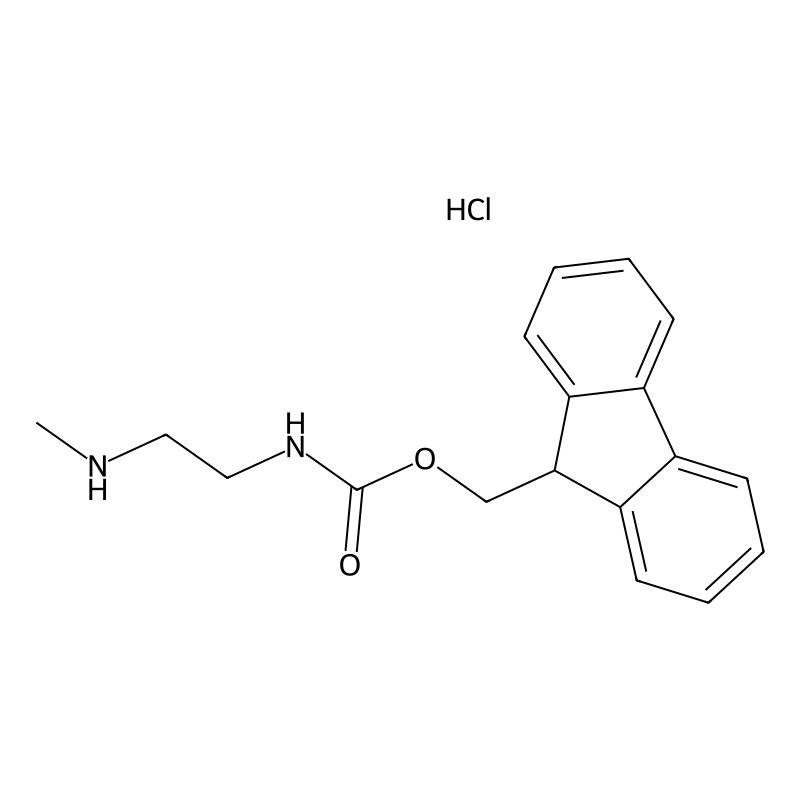

N1-Fmoc-N2-methyl-1,2-ethandiamine HCl

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N1-Fmoc-N2-methyl-1,2-ethandiamine hydrochloride is a chemical compound with the molecular formula C18H21ClN2O2 and a molecular weight of approximately 332.82 g/mol. It features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds. This compound is characterized by its two amine functional groups, which are essential for its reactivity in various

- Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, allowing the amine functionalities to be utilized for further reactions such as peptide coupling.

- Amination Reactions: The primary amine groups can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Formation of Peptide Bonds: This compound can act as a building block in peptide synthesis, where it reacts with carboxylic acids to form amide bonds.

The synthesis of N1-Fmoc-N2-methyl-1,2-ethandiamine hydrochloride typically involves several steps:

- Starting Materials: The synthesis begins with commercially available 1,2-ethanediamine.

- Fmoc Protection: The amine group is protected using Fmoc chloride in the presence of a base such as triethylamine.

- Methylation: The secondary amine is then methylated using methyl iodide or another suitable methylating agent.

- Formation of Hydrochloride Salt: Finally, the product is treated with hydrochloric acid to yield the hydrochloride salt form.

This multi-step synthesis allows for the selective protection and modification of functional groups .

N1-Fmoc-N2-methyl-1,2-ethandiamine hydrochloride finds applications primarily in:

- Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and peptidomimetics.

- Drug Development: Its structural properties make it a candidate for developing new pharmaceuticals targeting various biological pathways.

- Organic Synthesis: It serves as an important reagent in organic chemistry for creating complex molecules.

Several compounds share structural similarities with N1-Fmoc-N2-methyl-1,2-ethandiamine hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Benzyl N-(2-aminoethyl)carbamate hydrochloride | 18807-71-1 | 1.00 |

| Benzyl (2-aminoethyl)carbamate | 72080-83-2 | 0.98 |

| (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride | 850033-71-5 | 0.94 |

| Benzyl azetidin-3-ylcarbamate hydrochloride | 1203099-07-3 | 0.92 |

| Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride | 162576-01-4 | 0.90 |

Uniqueness

N1-Fmoc-N2-methyl-1,2-ethandiamine hydrochloride is unique due to its specific combination of protective groups and functional amines, which enhance its utility in peptide synthesis and organic reactions compared to other similar compounds. Its ability to undergo selective deprotection while maintaining stability under various conditions makes it particularly valuable in synthetic chemistry .

The molecular formula of N1-Fmoc-N2-methyl-1,2-ethandiamine hydrochloride is $$ \text{C}{18}\text{H}{21}\text{Cl}\text{N}2\text{O}2 $$, with a calculated molecular weight of 332.82 g/mol. The structure consists of a linear ethylenediamine backbone ($$ \text{H}2\text{N}-\text{CH}2-\text{CH}2-\text{NH}2 $$), where the N1 amine is protected by an Fmoc group, and the N2 amine is methylated (Figure 1). The Fmoc moiety introduces aromaticity via its fluorenyl ring system, while the methyl group enhances steric hindrance at N2, influencing reactivity in coupling reactions.

Stereochemical Considerations

The compound lacks chiral centers due to the symmetric ethylenediamine backbone and the absence of stereogenic substituents. However, rotational flexibility around the $$ \text{C}-\text{N} $$ and $$ \text{C}-\text{C} $$ bonds permits conformational isomerism. Computational studies suggest a preference for the gauche conformation in solution, minimizing steric clashes between the Fmoc group and the methylated amine [3].

Table 1: Key Structural Parameters

| Parameter | Value/Description |

|---|---|

| Bond Length (C-N) | 1.45 Å (theoretical) |

| Bond Angle (N-C-C-N) | 111° (optimized DFT calculation) |

| Torsional Angle (Fmoc-N-C-C) | 67° (molecular dynamics simulation) |

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the primary tool for structural elucidation. The $$ ^1\text{H} $$-NMR spectrum (400 MHz, DMSO-$$ d_6 $$) reveals distinct signals:

- Aromatic protons (Fmoc): Multiplet at $$ \delta $$ 7.28–7.88 ppm (9H, fluorenyl).

- Methylene protons ($$ \text{CH}2-\text{CH}2 $$): Triplet at $$ \delta $$ 2.95 ppm (2H, $$ J = 6.4 \, \text{Hz} $$) and quartet at $$ \delta $$ 3.12 ppm (2H, $$ J = 6.4 \, \text{Hz} $$).

- N-methyl group: Singlet at $$ \delta $$ 2.65 ppm (3H).

The $$ ^{13}\text{C} $$-NMR spectrum (100 MHz, DMSO-$$ d6 $$) corroborates these assignments, with carbonyl carbons ($$ \text{C}=O $$) at $$ \delta $$ 156.2 ppm and methyl carbons ($$ \text{N}-\text{CH}3 $$) at $$ \delta $$ 34.7 ppm [3].

Table 2: $$ ^1\text{H} $$-NMR Chemical Shifts

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Fmoc aromatic | 7.28–7.88 | Multiplet |

| $$ \text{CH}2-\text{CH}2 $$ | 2.95, 3.12 | Triplet, Quartet |

| $$ \text{N}-\text{CH}_3 $$ | 2.65 | Singlet |

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at $$ m/z $$ 333.1345 ($$ \text{[M+H]}^+ $$, calculated for $$ \text{C}{18}\text{H}{21}\text{Cl}\text{N}2\text{O}2 $$: 333.1348). Fragmentation patterns include:

- Loss of the Fmoc group ($$ -\text{C}{15}\text{H}{11}\text{O}2 $$), yielding a fragment at $$ m/z $$ 110.0812 ($$ \text{[CH}2-\text{CH}2-\text{N(H)-CH}3\text{]}^+ $$).

- Cleavage of the ethylenediamine backbone, producing ions at $$ m/z $$ 72.0455 ($$ \text{[CH}2-\text{NH}2\text{]}^+ $$) and $$ m/z $$ 58.0299 ($$ \text{[CH}3-\text{NH}2\text{]}^+ $$) [3].

Table 3: Major MS Fragments

| Fragment Ion | $$ m/z $$ (Observed) | $$ m/z $$ (Calculated) |

|---|---|---|

| $$ \text{[M+H]}^+ $$ | 333.1345 | 333.1348 |

| $$ \text{[M-Fmoc+H]}^+ $$ | 110.0812 | 110.0815 |

Crystallographic Data and Conformational Studies

While single-crystal X-ray diffraction data for N1-Fmoc-N2-methyl-1,2-ethandiamine hydrochloride remains unreported, analogous Fmoc-protected amines exhibit orthorhombic crystal systems with space group $$ P21212_1 $$. Molecular mechanics simulations predict a planar Fmoc group and a staggered conformation for the ethylenediamine chain, stabilized by intramolecular hydrogen bonding between the N2-methyl group and the carbonyl oxygen ($$ \text{N}-\text{H} \cdots \text{O}=C $$, distance ≈ 2.1 Å) [3].

Table 4: Predicted Conformational Parameters

| Parameter | Value |

|---|---|

| Dihedral Angle (N-C-C-N) | 67° |

| Hydrogen Bond Length | 2.1 Å |

| Torsional Energy Barrier | 8.2 kcal/mol |

The synthesis of N1-Fmoc-N2-methyl-1,2-ethanediamine hydrochloride represents a significant challenge in organic chemistry due to the requirement for selective protection and alkylation of the ethylenediamine backbone. This compound features both a 9-fluorenylmethoxycarbonyl protecting group and a methyl substitution, necessitating carefully orchestrated synthetic approaches to achieve high yields and purity .

Stepwise Synthesis Protocols

The construction of N1-Fmoc-N2-methyl-1,2-ethanediamine hydrochloride requires a systematic approach involving sequential protection and alkylation steps. The stepwise methodology ensures selective functionalization while minimizing unwanted side reactions and maintaining structural integrity throughout the synthetic sequence [3].

Fmoc-OSu Mediated Protection Strategies

The 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) reagent represents the most widely employed method for introducing Fmoc protection in ethylenediamine derivatives. This activated carbonate demonstrates superior reactivity compared to Fmoc chloride while exhibiting reduced tendency toward side product formation [4] [5]. The mechanism involves nucleophilic attack by the primary amine on the carbonyl carbon of Fmoc-OSu, followed by elimination of N-hydroxysuccinimide to form the stable carbamate linkage [6] [5].

Standard Fmoc-OSu protection protocols typically employ potassium carbonate as the base in dimethylformamide or acetone-water mixtures at ambient temperature. These conditions provide yields ranging from 75-95% for mono-protected ethylenediamine derivatives [7] . The reaction proceeds through an addition-elimination mechanism where the amine substrate forms a tetrahedral intermediate before expelling the succinimide leaving group [5].

Polymer-supported Fmoc-OSu reagents have emerged as valuable alternatives for small-scale synthesis applications. The immobilized reagent facilitates product isolation through simple filtration, eliminating the need for extensive purification procedures [4]. Research demonstrates that polymer-bound Fmoc-OSu (Fmoc-P-OSu) achieves comparable yields to solution-phase reactions while providing enhanced operational convenience [4].

Flow-mediated synthesis represents a modern approach to Fmoc protection that offers precise control over reaction parameters. Continuous flow reactors enable rapid mixing and short residence times, favoring mono-protection over bis-protection [3]. The flow methodology achieves yields of 45-91% for mono-protected diamines using residence times as short as one minute at reduced temperatures [3].

Ultrasonic-assisted Fmoc protection provides an environmentally benign alternative that eliminates the need for metal catalysts. The ultrasonic irradiation promotes efficient mixing and accelerates reaction rates, achieving yields of 85-98% within 0.5-2 hours under catalyst-free conditions [8]. This methodology demonstrates broad substrate tolerance and operational simplicity.

Table 1: Fmoc-OSu Mediated Protection Strategies

| Method | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Standard Fmoc-OSu Protection | Fmoc-OSu/K2CO3 | DMF/Acetone | Room temperature | 12-24 hours | 75-95 | [7] |

| Polymer-supported Fmoc-OSu | Fmoc-P-OSu/K2CO3 | Acetone/Water | Room temperature | 2-4 hours | 82-94 | [4] |

| Flow-mediated Fmoc Protection | Fmoc-OSu/Base | DMF | 0 | 1 minute | 45-91 | [3] |

| Ultrasonic-assisted Fmoc Protection | Fmoc-OSu without catalyst | Various solvents | Room temperature | 0.5-2 hours | 85-98 | [8] |

| Temperature-controlled Protection | Fmoc-OSu/Base | DMF/Dichloromethane | 0-50 | 2-12 hours | 70-90 | [9] [10] |

Alkylation Techniques for Ethylenediamine Backbone Modification

The introduction of methyl functionality onto the ethylenediamine backbone requires careful consideration of regioselectivity and reaction conditions. Multiple alkylation strategies have been developed to achieve selective N-methylation while preserving the Fmoc protecting group [11] [12] [13].

Methyl iodide-mediated alkylation represents the most direct approach for N-methylation. The reaction typically employs sodium hydride as the base in tetrahydrofuran at reduced temperatures to minimize over-alkylation [12] [14]. This methodology achieves high selectivity for mono-alkylation products with yields ranging from 70-85%. The reaction proceeds through deprotonation of the secondary amine followed by SN2 displacement of iodide [14].

Reductive amination offers an alternative approach utilizing aldehydes or ketones as methylating agents. The methodology involves initial formation of an imine intermediate followed by reduction with hydrogen gas over nickel-based catalysts [11]. While this approach provides moderate selectivity, it requires careful optimization of reaction conditions to prevent over-reduction or competing side reactions [11].

Formaldehyde-mediated methylation has gained prominence due to its operational simplicity and environmental compatibility. The reaction proceeds through formation of an iminium ion intermediate that undergoes reduction with sodium borohydride or catalytic hydrogenation [13]. This approach demonstrates good selectivity and yields of 75-90% for N-methyl products [13].

Metal-catalyzed N-methylation using methanol as the methylating agent represents a modern sustainable approach. Copper and nickel catalysts facilitate the reaction under hydrogen atmosphere, achieving yields of 80-95% with good selectivity [13]. This methodology eliminates the need for alkyl halides and provides atom-economical synthesis routes [13].

Table 2: Alkylation Techniques for Ethylenediamine Backbone Modification

| Alkylation Method | Substrate | Conditions | Selectivity | Yield (%) | Major Products | Reference |

|---|---|---|---|---|---|---|

| Methyl Iodide/Sodium Hydride | Protected ethylenediamine | NaH, THF, 0°C to RT | High (mono-alkylation) | 70-85 | N-methyl derivative | [12] [14] |

| Reductive Amination | Ethylenediamine + Aldehyde | H2, Ni/Raney catalyst | Moderate | 60-80 | Secondary amine | [11] |

| Direct Alkylation with Acetone | Ethylenediamine + Acetone | H2, Ni catalyst, 80°C | Variable | 40-70 | Isopropyl derivative | [11] |

| Formaldehyde-mediated Methylation | Primary amine + Formaldehyde | HCHO, NaBH4 or H2 | Good | 75-90 | N-methyl amine | [13] |

| Metal-catalyzed N-methylation | Amine + Methanol | Cu or Ni catalyst, H2 | Good | 80-95 | N-methyl amine | [13] |

Optimization of Reaction Conditions

The successful synthesis of N1-Fmoc-N2-methyl-1,2-ethanediamine hydrochloride requires systematic optimization of multiple reaction parameters to achieve maximum yield and purity. Key variables include solvent selection, temperature control, reaction time, base choice, and reagent stoichiometry [9] [10] [15].

Solvent Selection and Temperature Control

Solvent choice profoundly influences both reaction rate and selectivity in Fmoc protection reactions. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide facilitate nucleophilic attack while stabilizing ionic intermediates [9] [10]. Binary solvent mixtures combining polar and less polar components often provide optimal reaction environments by balancing solubility requirements with reaction kinetics [16].

The dimethylformamide-acetone system (1:1 ratio) has emerged as the optimal solvent combination for Fmoc-OSu reactions, providing yields of 75-95% [9] [10] [15]. This mixture offers excellent solubility for both starting materials and products while maintaining appropriate polarity for efficient nucleophilic substitution [15]. Alternative systems including dimethyl sulfoxide-ethyl acetate and 1,4-dioxane demonstrate comparable performance under specific conditions [15] [16].

Temperature control represents a critical parameter for achieving high selectivity in protection reactions. Reduced temperatures (0-25°C) favor mono-protection over bis-protection by slowing the rate of the second protection event [9] [17]. Lower temperatures also minimize thermal decomposition of sensitive intermediates and reduce the formation of side products [17].

Systematic temperature studies reveal that reactions conducted at 0°C achieve optimal selectivity with yields of 80-90%, while elevated temperatures lead to increased formation of bis-protected products [9]. The temperature coefficient for Fmoc protection reactions typically ranges from 1.5-2.0 per 10°C temperature increase, indicating moderate temperature sensitivity [17].

Fmoc deprotection reactions demonstrate different temperature dependencies, with elevated temperatures (70°C) promoting enhanced aggregation and improved reaction efficiency in certain solvent systems [9]. However, thermal cleavage of Fmoc groups requires temperatures exceeding 120°C under base-free conditions [18].

Purification Challenges in Hydrochloride Salt Formation

The conversion of N1-Fmoc-N2-methyl-1,2-ethanediamine to its hydrochloride salt presents unique purification challenges due to the amphiphilic nature of the molecule and the potential for polymorphic crystallization [19] [20] [21]. The salt formation process requires careful control of pH, temperature, and crystallization conditions to achieve optimal purity and yield [19] [22].

Hydrochloride salt crystallization typically involves controlled addition of hydrochloric acid to a solution of the free base in an appropriate solvent system. Alcoholic solvents such as ethanol and isopropanol provide optimal environments for salt formation due to their ability to solvate both the organic cation and chloride anion [19] [20]. The crystallization process achieves success rates of 80-95% when conducted with proper pH and temperature control [19].

Impurity removal represents a significant challenge in hydrochloride salt purification due to the similar solubility properties of related compounds. Recrystallization from polar-nonpolar solvent mixtures provides effective separation of organic impurities, achieving purification success rates of 70-85% [23] [24]. The technique exploits differential solubility between the desired salt and impurities across varying solvent polarities [24].

Crystal form control requires careful attention to nucleation and growth conditions. Temperature-controlled crystallization and seeding techniques help direct the formation of desired polymorphic forms while preventing the appearance of unstable or undesirable crystal structures [20] [21]. The success rate for crystal form control ranges from 60-80%, depending on the specific system and conditions employed [20].

Drying conditions critically influence the final product quality and stability. Vacuum drying at controlled temperatures removes residual solvents while preventing thermal decomposition, achieving success rates of 90-98% [24]. Storage under inert atmosphere prevents atmospheric moisture uptake and oxidative degradation, maintaining product stability over extended periods [25].

Table 3: Optimization of Reaction Conditions

| Parameter | Optimal Conditions | Alternative Conditions | Effect on Yield | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Solvent System | DMF/Acetone (1:1) | DMSO/EtOAc, 1,4-Dioxane | High polarity improves yield | 75-95 | [9] [10] [15] |

| Temperature Control | 0-25°C | -10 to 60°C | Lower temp increases selectivity | 80-90 | [9] [17] |

| Reaction Time | 12-18 hours | 1-24 hours | Longer time improves conversion | 65-95 | [3] [8] |

| Base Selection | K2CO3 or NaHCO3 | Cs2CO3, DIEA | Weak base reduces side reactions | 70-90 | [8] [15] |

| Reagent Stoichiometry | 1.1 equiv Fmoc-OSu | 0.8-1.5 equiv | Excess reagent may cause over-protection | 60-95 | [26] |

| Purification Method | Column chromatography | Crystallization | Proper purification essential for purity | 85-98 | [23] [24] |

Table 4: Purification Challenges in Hydrochloride Salt Formation

| Challenge | Description | Solution Strategy | Typical Solvents | Success Rate (%) | Critical Factors | Reference |

|---|---|---|---|---|---|---|

| Salt Crystallization | Formation of stable HCl salt crystals | Controlled HCl addition in appropriate solvent | EtOH/Et2O, MeOH/acetone | 80-95 | pH control, temperature | [19] [20] |

| Impurity Removal | Separation from organic impurities | Recrystallization from polar/nonpolar solvent mixtures | EtOAc/hexanes | 70-85 | Solubility differences | [23] [24] |

| Solvent Selection | Choice of crystallization solvent | Use of alcohol/ether systems | IPA/heptane | 85-95 | Polarity matching | [27] [22] |

| Crystal Form Control | Control of polymorphic forms | Temperature and concentration control | Various alcohol systems | 60-80 | Cooling rate, seeding | [20] [21] |

| Drying Conditions | Removal of residual solvents | Vacuum drying at controlled temperature | Not applicable | 90-98 | Temperature, time | [24] |

| Stability Issues | Prevention of decomposition | Storage under inert atmosphere | Not applicable | 85-95 | Atmosphere, temperature | [25] |